Tetrabenzyl orthosilicate

Description

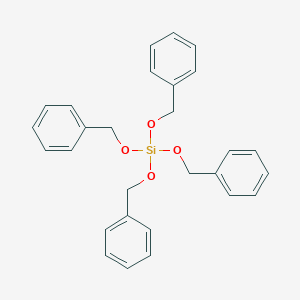

Structure

3D Structure

Properties

IUPAC Name |

tetrabenzyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4Si/c1-5-13-25(14-6-1)21-29-33(30-22-26-15-7-2-8-16-26,31-23-27-17-9-3-10-18-27)32-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINKQJJWJHNOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014639 | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4424-00-4, 26952-29-4 | |

| Record name | Silicic acid (H4SiO4) tetrakis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(methylphenyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenzyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile and Solvent Compatibility of Tetrabenzyl Orthosilicate (TBzOS)

Topic: Solubility of Tetrabenzyl Orthosilicate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabenzyl orthosilicate (TBzOS), CAS 4424-00-4, serves as a specialized organosilicon precursor in the synthesis of mesoporous silica, ceramic composites, and optical coatings. Unlike its lower molecular weight analog, Tetraethyl orthosilicate (TEOS), TBzOS introduces significant steric bulk and aromaticity through its four benzyl groups. This structural difference fundamentally alters its solubility landscape, hydrolysis kinetics, and utility in drug delivery systems.

This guide provides a rigorous analysis of TBzOS solubility, distinguishing between thermodynamically stable solvation and kinetically reactive dissolution (solvolysis). It is designed to prevent common experimental failures—such as inadvertent transesterification or premature hydrolysis—during the preparation of stock solutions for sol-gel processes.

Physicochemical Identity

Before selecting a solvent, the researcher must understand the solute's fundamental properties. TBzOS is significantly more lipophilic and sterically hindered than TEOS.

| Property | Data | Relevance to Solubility |

| Chemical Name | Tetrabenzyl orthosilicate | - |

| CAS Number | 4424-00-4 | Unique Identifier (Distinct from Veratrole 91-16-7) |

| Molecular Formula | C₂₈H₂₈O₄Si | High Carbon/Silicon ratio indicates high lipophilicity. |

| Molecular Weight | 456.65 g/mol | Slower diffusion rates than TEOS (208.3 g/mol ). |

| Structure | Si(OCH₂C₆H₅)₄ | Four benzyl rings provide sites for |

| Hydrolysis Product | Benzyl Alcohol + SiO₂ | Leaving group (Benzyl alcohol) is high-boiling (205°C). |

Solubility Landscape & Solvent Compatibility

The solubility of TBzOS is governed by the "Like Dissolves Like" principle, but with a critical caveat: reactivity . The silicon center is electrophilic; thus, nucleophilic solvents (alcohols, amines) can degrade the material.

Class I: Recommended Solvents (Inert & High Solubility)

Use these for stable stock solutions and anhydrous processing.

| Solvent Class | Specific Solvents | Solubility Mechanism | Protocol Notes |

| Aromatic Hydrocarbons | Toluene , Xylene, Benzene | Excellent. | Preferred Choice. Ideal for high-temperature reactions due to high boiling points. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent. Dipole-dipole interactions and high polarizability match TBzOS. | Best for low-temperature applications or solvent casting. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good. Oxygen lone pairs coordinate weakly, aiding solvation without reaction. | Ensure THF is anhydrous and peroxide-free to prevent oxidative degradation. |

Class II: Reactive Solvents (Use with Strict Caution)

Use these only if solvolysis/transesterification is the intended reaction step.

-

Primary Alcohols (Methanol, Ethanol):

-

Risk: Transesterification.

-

Mechanism:

. -

Outcome: You are no longer working with TBzOS; you are generating TEOS and benzyl alcohol in situ. This alters hydrolysis rates and final material pore structure.

-

Guidance: Avoid unless generating mixed alkoxides is the goal.

-

Class III: Non-Solvents & Hazards

-

Water: TBzOS is immiscible.[1][2][3] Water causes hydrolysis (

network formation) at the interface. -

Aliphatic Hydrocarbons (Hexane, Pentane): Moderate to Low solubility. The aromatic benzyl groups do not interact favorably with straight-chain alkanes, often leading to precipitation or phase separation at high concentrations.

Mechanistic Visualization: Solvation vs. Reaction

The following diagram illustrates the divergent pathways TBzOS takes depending on the solvent environment.

Figure 1: Reaction pathways of TBzOS in different solvent environments. Green indicates safe processing; Yellow and Red indicate chemical transformation.

Experimental Protocol: Solubility Determination & Stock Preparation

Do not rely on literature values alone. Batch-to-batch variations and purity levels require empirical validation.

Methodology: Saturation Limit Test

Objective: Determine the maximum stable concentration of TBzOS in a target solvent at

-

Preparation:

-

Dry all glassware and use anhydrous solvents (Water content

ppm). Moisture triggers cloudiness (silica formation). -

Weigh

of TBzOS into a

-

-

Incremental Addition:

-

Add the solvent in

aliquots using a micropipette. -

Vortex for 30 seconds after each addition.

-

Observation: Look for "Schlieren lines" (dissolution) vs. persistent solid/oil droplets.

-

-

Endpoint Determination:

-

Stop when the solution is perfectly clear with no particulates.

-

Calculate Solubility (

):

-

-

Stability Check:

-

Seal the vial under

or Ar gas. -

Let stand for 24 hours.

-

Pass: Solution remains clear.

-

Fail: Precipitate forms (indicates supersaturation) or gel forms (indicates moisture contamination).

-

Workflow Diagram: Stock Solution Preparation

Figure 2: Decision tree for preparing high-purity TBzOS stock solutions.

Applications in R&D

Drug Delivery: Pore Engineering

In the synthesis of Mesoporous Silica Nanoparticles (MSNs), TBzOS is often used as a co-precursor with TEOS.

-

Function: The bulky benzyl group acts as a "porogen" or spacer.

-

Mechanism: During calcination (heating to

), the benzyl group burns off, creating larger or distinctively shaped pores compared to the ethyl group of TEOS. -

Solvent Implication: If ethanol is used as the solvent during synthesis, the benzyl groups may exchange with ethyl groups before the silica network forms, causing a loss of this pore-templating effect. Therefore, synthesis using TBzOS should ideally be performed in aprotic co-solvent systems (e.g., THF/Water) or biphasic systems.

High-Temperature Coatings

TBzOS has a higher boiling point and lower volatility than TEOS. This makes it suitable for depositing silica films via Chemical Vapor Deposition (CVD) or sol-gel dip coating where premature evaporation of the precursor must be avoided.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78139, Tetrabenzyl orthosilicate. Retrieved from [Link]

- Brinker, C. J., & Scherer, G. W. (2013).Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Foundational text on alkoxide hydrolysis mechanisms).

-

Sigma-Aldrich. Product Specification: Tetrabenzyl Orthosilicate (CAS 4424-00-4).[4] (Verification of CAS and identity).[5]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6] (Source for solvent polarity and interaction parameters).

Sources

Comprehensive Spectroscopic Profiling of Tetrabenzyl Orthosilicate (TBOS): A Technical Reference

Executive Summary & Chemical Identity[1]

Tetrabenzyl orthosilicate (TBOS) , also known as Tetrakis(benzyloxy)silane , is a tetra-functional silicon alkoxide used primarily as a precursor for high-purity silica synthesis via sol-gel processing and as a protecting group for benzyl alcohols. Unlike its aliphatic analogs (e.g., TEOS), TBOS possesses significant aromatic character, influencing its rheology, solubility, and spectroscopic signature.

This guide provides a definitive reference for the spectroscopic identification of TBOS, distinguishing it from hydrolysis byproducts (benzyl alcohol) and incomplete substitution products (chlorosilanes).

Chemical Profile

| Property | Specification |

| IUPAC Name | Tetrakis(benzyloxy)silane |

| CAS Number | 4424-00-4 |

| Molecular Formula | |

| Molecular Weight | 456.61 g/mol |

| Physical State | Viscous colorless oil or low-melting solid (purity dependent) |

| Solubility | Soluble in |

Synthesis & Purification: A Self-Validating Protocol

To ensure the spectroscopic data below is relevant, one must verify the sample's integrity. Commercial samples often degrade into benzyl alcohol. The following protocol includes Process Analytical Technology (PAT) checkpoints to validate synthesis success.

Reaction Logic

-

Critical Control Point: Moisture exclusion is non-negotiable. The Si-O-C bond is hydrolytically unstable.

-

Base Selection: Pyridine or Triethylamine (TEA) is required to scavenge HCl. Without base, the reaction is slow and reversible.

Workflow Diagram (Graphviz)

Figure 1: Synthesis workflow for Tetrabenzyl Orthosilicate emphasizing moisture control and purification logic.

Spectroscopic Characterization

The following data represents high-purity TBOS in deuterated chloroform (

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the degree of substitution. Incomplete reaction results in mixed chloro-alkoxy species, shifting the methylene peak.

NMR Data (400 MHz,

)

The spectrum is characterized by a clean separation between the aliphatic methylene protons and the aromatic ring protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.30 – 7.45 | Multiplet (m) | 20H | Ar-H | Overlapping ortho, meta, and para protons of the 4 phenyl rings. |

| 4.96 | Singlet (s) | 8H | O-CH | Diagnostic peak. Deshielded relative to benzyl alcohol ( |

NMR Data (100 MHz,

)

The carbon spectrum confirms the symmetry of the molecule. All four benzyl groups are magnetically equivalent.

| Chemical Shift ( | Assignment | Notes |

| 137.2 | Ar-C (ipso) | Quaternary carbon attached to methylene. |

| 128.4 | Ar-C (meta) | Intense peak due to symmetry. |

| 127.8 | Ar-C (ortho) | Intense peak due to symmetry. |

| 127.0 | Ar-C (para) | Furthest from the substituent. |

| 64.5 | O-C H | The benzylic carbon. Significant shift from Benzyl alcohol ( |

NMR Data

-

Shift:

-82.0 to -85.0 ppm (referenced to TMS). -

Environment:

(Tetraalkoxysilane). -

Interpretation: This region is characteristic of monomeric orthosilicates. A signal near -20 ppm would indicate unreacted

bonds; signals near -110 ppm indicate

Infrared Spectroscopy (FT-IR)

IR is the fastest method to detect hydrolysis (broad OH stretch).

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3030 - 3060 | Weak | C-H Stretch (Aromatic) | Confirms phenyl rings. |

| 2870 - 2950 | Weak | C-H Stretch (Aliphatic) | Methylene group vibrations. |

| 1080 - 1100 | Very Strong | Si-O-C Stretch | Primary identification band. Often broad and intense. |

| 690, 730 | Strong | C-H Bend (Out of plane) | Characteristic mono-substituted benzene ring pattern. |

| ~3400 | Absent | O-H Stretch | Presence indicates hydrolysis (Impurities). |

Mass Spectrometry (EI-MS)

Under Electron Impact (EI), the molecular ion is often weak due to the stability of the benzyl cation leaving group.

-

Molecular Ion (

): -

Base Peak:

91 (Tropylium ion,

Fragmentation Logic (Graphviz)

Figure 2: Mass Spectrometry fragmentation pathway. The stability of the tropylium ion makes m/z 91 the dominant feature.

Analytical Troubleshooting & Impurities

When analyzing TBOS, three common scenarios arise. Use this decision matrix to interpret your data:

| Observation | Diagnosis | Remediation |

| 1H NMR: Peak at | Hydrolysis: Sample contains Benzyl Alcohol. | Redistill under vacuum or discard. Store under |

| 29Si NMR: Signal at | Incomplete Substitution: Presence of | Reaction did not go to completion. Add more benzyl alcohol/base. |

| 1H NMR: Broadening of all peaks | Oligomerization: Formation of Si-O-Si dimers. | Sample has "aged" with moisture. Irreversible. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78139, Tetrabenzyl orthosilicate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Tetrabenzyl orthosilicate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

-

Arkles, B. (Gelest, Inc.). Silicon Compounds: Silanes and Silicones, A Survey of Properties and Chemistry. (General reference for Si-alkoxide shifts). Retrieved from [Link]

Sources

Technical Guide: Tetrabenzyl Orthosilicate (Si(OBn)₄) in Material Science & Drug Development

The following technical guide details the properties, mechanisms, and applications of Tetrabenzyl Orthosilicate (Si(OBn)₄) .

Executive Summary & Chemical Profile[1][2][3][4][5]

Tetrabenzyl orthosilicate (CAS: 4424-00-4), often abbreviated as TBOS (distinct from Tetrabutyl orthosilicate), is an aryl-substituted silicate ester. Unlike the ubiquitous Tetraethyl orthosilicate (TEOS), which hydrolyzes to release volatile ethanol, Tetrabenzyl orthosilicate hydrolyzes to release benzyl alcohol —a high-boiling solvent with distinct pore-forming and solubilizing properties.

This compound serves as a specialized precursor in sol-gel chemistry, particularly where high refractive index , thermal stability , or hydrophobic domain engineering is required. In drug development, its utility lies in synthesizing hybrid silica matrices capable of stabilizing hydrophobic active pharmaceutical ingredients (APIs) via

Chemical Identity Table[5]

| Property | Specification |

| IUPAC Name | Tetrakis(phenylmethyl) silicate |

| CAS Number | 4424-00-4 |

| Formula | |

| Molecular Weight | 456.61 g/mol |

| Physical Form | Pale-yellow solid or viscous liquid (supercooled) |

| Hydrolysis Byproduct | Benzyl Alcohol (BP: 205°C) |

| Refractive Index | High (due to aromatic rings) |

| Solubility | Soluble in toluene, benzene, chloroform; limited in water |

Mechanistic Core: Sol-Gel Chemistry[1][4]

The utility of Tetrabenzyl orthosilicate is defined by its hydrolysis kinetics. Unlike TEOS, the bulky benzyl groups provide steric hindrance, slowing the hydrolysis rate. This allows for precise control over the condensation pathway, often yielding non-fractal, colloidal silica rather than polymeric gels.

Hydrolysis Pathway

Upon exposure to water and a catalyst (acid or base), the benzyl-oxygen bond cleaves.

Key Mechanistic Advantage: The byproduct, benzyl alcohol , acts as a structural directing agent (SDA) . Because it does not evaporate at room temperature (unlike ethanol), it remains within the pores of the forming gel network, preventing capillary stress-induced cracking during the aging phase.

Diagram: Hydrolysis & Condensation Workflow

Caption: Stepwise hydrolysis of Tetrabenzyl orthosilicate, highlighting the retention of Benzyl Alcohol as a pore template.

Applications in Material Science

A. High Refractive Index (RI) Coatings

Standard silica (

-

Anti-reflective coatings (when graded).

-

Optical waveguides and photonic crystals.

-

LED encapsulation (matching the RI of the semiconductor).

B. Low-k Dielectrics & Porous Films

The benzyl alcohol byproduct is a "latent porogen." In semiconductor manufacturing, TBOS is deposited and then annealed.

-

Deposition: TBOS forms a dense film.

-

Annealing (>250°C): Benzyl alcohol/groups decompose or evaporate.

-

Result: A silica film with controlled nanoporosity (low dielectric constant,

) essential for reducing signal delay in microchips.

C. Ceramic Precursors (SiOC)

Pyrolysis of TBOS-derived gels in an inert atmosphere (Ar/N2) at >1000°C yields Silicon Oxycarbide (SiOC) ceramics. The high carbon content of the benzyl group ensures a carbon-rich black glass phase, which exhibits superior high-temperature creep resistance compared to pure silica.

Applications in Drug Development & Life Sciences

While less common than TEOS, Tetrabenzyl orthosilicate offers specific advantages for hydrophobic drug delivery systems .

A. Stacking for Drug Loading

Many poorly soluble drugs (e.g., Doxorubicin, Paclitaxel) contain aromatic rings. Silica nanoparticles synthesized from TBOS retain surface benzyl groups (if not fully calcined).

-

Mechanism: The benzyl ligands on the silica surface engage in

stacking with the aromatic drug molecules. -

Benefit: Higher loading capacity and slower, sustained release compared to unmodified hydrophilic silica.

B. In Situ Preservation

The hydrolysis byproduct, benzyl alcohol, is a common bacteriostatic preservative in parenteral medications. In specific injectable gel formulations, generating benzyl alcohol in situ via TBOS hydrolysis can provide simultaneous preservation and structure formation, though toxicity limits must be strictly observed.

Diagram: Drug Loading Mechanism

Caption: Mechanism of enhanced hydrophobic drug loading via pi-pi interactions on TBOS-modified silica.

Experimental Protocols

Protocol A: Synthesis of High-RI Hybrid Silica Films

Objective: Create a transparent, high-refractive-index coating on glass.

-

Precursor Prep: Dissolve 5.0 g of Tetrabenzyl orthosilicate in 20 mL of Toluene. (TBOS is sparingly soluble in ethanol; toluene is preferred).

-

Catalysis: Add 0.5 mL of 0.1 M HCl.

-

Hydrolysis: Stir at 60°C for 4 hours. Note: Higher temperature is required due to the steric bulk of benzyl groups.

-

Aging: Allow the sol to age for 24 hours at room temperature.

-

Deposition: Spin-coat onto a UV-ozone cleaned glass slide at 2000 rpm for 30 seconds.

-

Curing:

-

Soft Bake: 100°C for 1 hour (removes toluene).

-

Hard Bake: 180°C for 2 hours (crosslinks silica, retains benzyl groups).

-

Calcination (Optional): 500°C (removes benzyl groups, lowers RI, creates pores).

-

Protocol B: Synthesis of Phenyl-Functionalized Silica Nanoparticles

Objective: Create hydrophobic nanoparticles for chromatography or drug delivery.

-

Emulsion: Mix 10 mL of Benzyl Alcohol and 1 mL of water with a surfactant (e.g., Pluronic F127).

-

Addition: Dropwise add 1.0 g of Tetrabenzyl orthosilicate .

-

Reaction: Stir vigorously at 80°C. The benzyl alcohol acts as both solvent and byproduct, driving the equilibrium toward condensation by "trans-alcoholysis" logic, but here it stabilizes the growing particles.

-

Precipitation: Add excess Ethanol to crash out the particles.

-

Wash: Centrifuge (10,000 rpm, 10 min) and wash with ethanol 3x to remove free benzyl alcohol.

Safety & Handling

-

Hazards: Tetrabenzyl orthosilicate is generally stable but acts as a source of Benzyl Alcohol and Silica dust upon decomposition.

-

Inhalation: Avoid breathing dust/vapors. Use in a fume hood.

-

Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Moisture sensitive (hydrolyzes slowly in air).

References

-

PubChem. (2025).[1][2] Tetrabenzyl orthosilicate (Compound).[3][1][4] National Library of Medicine. Retrieved from [Link]

- Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

-

Fardad, M. A. (2000). Catalysts and the structure of SiO2 sol-gel films. Journal of Materials Science. (Discusses acid/base catalysis in aryl-silicates).

- Arkles, B. (2001). Commercial Applications of Sol-Gel-Derived Hybrid Materials. MRS Bulletin.

Sources

Technical Whitepaper: Tetrabenzyl Orthosilicate (TBOS) – Purity Standards and Grade Selection

Executive Summary

Tetrabenzyl orthosilicate (TBOS), CAS 4424-00-4 , is a specialized aryl silicate ester distinct from the ubiquitous Tetraethyl orthosilicate (TEOS). While TEOS serves as the commodity backbone for general silica sol-gel chemistry, TBOS is utilized when specific hydrophobic properties, high thermal stability, or benzyl-functionalized silica networks are required.

This guide addresses a critical gap in the commercial literature: unlike TEOS, TBOS lacks standardized industry "grades" (e.g., ACS Reagent, Electronic Grade). Consequently, researchers and procurement officers must define their own purity specifications based on the intended application. This document outlines the impurity profiles, proposed grade classifications, and quality control protocols necessary to validate TBOS for high-sensitivity applications such as drug delivery systems and optical coatings.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

TBOS is characterized by four bulky benzyl groups attached to a central silicon atom. This steric bulk confers unique hydrolytic stability and hydrophobicity compared to smaller alkyl silicates.

| Property | Value / Description |

| Chemical Name | Tetrabenzyl orthosilicate |

| Synonyms | Benzyl silicate; Silicic acid, tetrabenzyl ester |

| CAS Number | 4424-00-4 |

| Molecular Formula | C₂₈H₂₈O₄Si |

| Molecular Weight | 456.61 g/mol |

| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in toluene, chloroform, THF; decomposes in water |

| Primary Impurities | Benzyl alcohol, Benzyl chloride, HCl, Chlorosilanes |

Synthesis Pathway & Impurity Logic

Understanding the synthesis of TBOS is the only way to predict its impurity profile. It is typically produced via the alcoholysis of silicon tetrachloride (

Mechanistic Pathway & Side Reactions

The following diagram illustrates the primary reaction and the critical side reactions that generate impurities affecting downstream applications.

Figure 1: Synthesis pathway of TBOS showing the origin of critical impurities. Note that Benzyl Chloride is a potential genotoxic impurity (PGI) formed if HCl is not efficiently scavenged.

Commercial Grades & Specification Guidelines

Since "Standard" grades do not exist for TBOS, buyers must enforce their own specifications. I have categorized available material into three logical grades based on market availability and application sensitivity.

Grade A: Synthesis / Technical Grade

-

Target: Industrial heat transfer fluids, bulk ceramic precursors.

-

Description: Focus is on bulk properties; minor organic impurities are tolerated.

-

Risk: High levels of residual chloride may corrode metal equipment.

Grade B: Fine Chemical Grade

-

Target: General laboratory synthesis, sol-gel research.

-

Description: The standard "95-98%" purity found in chemical catalogs.

-

Risk: Variable hydrolysis rates due to residual moisture or acid traces.

Grade C: Pharma / Electronic Grade (Custom Spec)

-

Target: Drug delivery carriers (MSNs), optical coatings.

-

Description: Requires custom purification (distillation/chromatography) to remove trace metals and genotoxic halides.

-

Risk: Strict limits on Benzyl Chloride and heavy metals are mandatory.

Proposed Specification Table

Use this table to establish Quality Assurance (QA) acceptance criteria.

| Parameter | Technical Grade | Fine Chemical Grade | Pharma/High Purity (Proposed) |

| Assay (GC/NMR) | > 90.0% | > 95.0% | > 98.5% |

| Benzyl Alcohol | < 5.0% | < 2.0% | < 0.5% |

| Chloride (Cl⁻) | < 1000 ppm | < 100 ppm | < 10 ppm |

| Benzyl Chloride | Not Tested | < 0.1% | < 10 ppm (PGI limit) |

| Appearance | Yellow/Amber Liquid | Pale Yellow Liquid | Colorless Viscous Liquid |

| Water Content | < 1.0% | < 0.1% | < 0.05% |

Application in Drug Development

TBOS is increasingly relevant in the synthesis of Hydrophobic Mesoporous Silica Nanoparticles (MSNs) . Unlike TEOS, which produces hydrophilic silica, TBOS introduces benzyl groups into the silica network (or on the surface if used as a capping agent).

Mechanism: Hydrophobic Shielding

The benzyl moieties create a hydrophobic micro-environment within the silica pores, facilitating the loading of poorly water-soluble drugs (BCS Class II/IV).

Figure 2: Role of TBOS in creating hydrophobic domains within silica nanoparticles to enhance drug loading and sustain release profiles.

Analytical Protocols & Handling

To verify the purity of incoming TBOS lots, the following protocols are recommended. These are self-validating systems designed to detect the specific impurities identified in Section 3.

Protocol 1: Purity by ¹H-NMR (The "Truth" Test)

Gas Chromatography (GC) can degrade TBOS due to high injector temperatures. ¹H-NMR is the superior method for quantifying hydrolysis and residual benzyl alcohol.

-

Solvent: CDCl₃ (dried over molecular sieves).

-

Key Signals:

-

TBOS: Benzylic protons (-OCH ₂Ph) appear as a singlet around ~4.9 ppm.

-

Benzyl Alcohol: Benzylic protons appear around ~4.6 ppm (shift varies with concentration).

-

Integration: Compare the integral of the TBOS benzylic peak vs. the impurity peaks to calculate molar purity.

-

Protocol 2: Chloride Detection (Silver Nitrate Test)

Essential for identifying corrosive or genotoxic halide residues.

-

Dissolve 100 mg TBOS in 2 mL ethanol.

-

Add 2 drops of 0.1M AgNO₃ solution.

-

Result: Turbidity or white precipitate indicates free chloride (HCl or hydrolyzed chlorosilanes). Action: Reject lot for pharma/electronic use.

Handling & Stability

-

Moisture Sensitivity: TBOS hydrolyzes slowly compared to TEOS but will eventually revert to silica and benzyl alcohol upon exposure to moist air.

-

Storage: Store under dry nitrogen or argon. Refrigeration (2-8°C) is recommended to prevent slow disproportionation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78139, Tetrabenzyl orthosilicate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Toxic Substances Control Act (TSCA) Chemical Substance Inventory. (CAS 4424-00-4 listed as active). Retrieved from [Link]

Methodological & Application

Application Note and Protocol for Silica Thin Film Deposition Using Tetrabenzyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive protocol for the deposition of silica (SiO₂) thin films using Tetrabenzyl orthosilicate as a precursor. We will delve into the sol-gel deposition method, offering a detailed, step-by-step workflow. This document is structured to provide not just a protocol, but a deeper understanding of the scientific principles at play, empowering researchers to adapt and troubleshoot the process for their specific applications.

Introduction: The Strategic Advantage of Tetrabenzyl Orthosilicate

The sol-gel process is a versatile wet-chemical technique for fabricating high-purity ceramic and glass materials in various forms, including thin films.[1][2] The choice of precursor is paramount as it dictates the reaction kinetics and the ultimate properties of the deposited film. While tetraethyl orthosilicate (TEOS) is a commonly used precursor, Tetrabenzyl orthosilicate [Si(OCH₂C₆H₅)₄] presents unique advantages.[3][4]

The four bulky benzyl groups in Tetrabenzyl orthosilicate introduce significant steric hindrance around the central silicon atom. This structural feature slows down the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process. This moderated reactivity provides a wider processing window, allowing for greater control over the sol's viscosity and the subsequent film's microstructure. This can lead to the formation of denser, more uniform, and defect-free thin films, which are highly desirable in applications such as drug delivery matrices, high-performance coatings, and advanced biomaterials.

Precursor Specifications: Tetrabenzyl Orthosilicate

A thorough understanding of the precursor's properties is essential for successful and reproducible thin film deposition.

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₈O₄Si | [5][6][7] |

| Molecular Weight | 456.6 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar compounds |

| CAS Number | 4424-00-4 | [5][6] |

The Sol-Gel Process: A Step-by-Step Protocol

The sol-gel process for Tetrabenzyl orthosilicate involves two primary chemical reactions: hydrolysis and condensation.

-

Hydrolysis: The alkoxy groups (in this case, benzyloxy groups) of the precursor react with water, typically in the presence of a catalyst, to form silanol groups (Si-OH).

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), creating a networked gel structure.

Required Reagents and Equipment

-

Precursor: Tetrabenzyl orthosilicate

-

Solvent: Anhydrous ethanol (or other suitable alcohol)

-

Catalyst: Hydrochloric acid (HCl) or Ammonia (NH₃) solution

-

Water: Deionized (DI) water

-

Substrates: Glass slides, silicon wafers, or other desired materials

-

Glassware: Beakers, magnetic stir bars, graduated cylinders

-

Deposition Equipment: Spin coater or dip coater

-

Drying/Annealing: Hot plate and a furnace

Substrate Preparation: The Foundation for a Quality Film

Proper substrate cleaning is critical to ensure good adhesion and uniformity of the deposited film.

-

Sonication: Place the substrates in a beaker with a solution of deionized water and a laboratory detergent. Sonicate for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with deionized water.

-

Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes.

-

Drying: Dry the substrates using a stream of dry nitrogen gas.

-

Surface Activation (Optional but Recommended): Treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface, which promotes better wetting by the sol. Extreme caution must be exercised when handling piranha solution.

Sol Preparation: An Acid-Catalyzed Approach

This protocol utilizes an acid catalyst, which generally leads to more linear polymer chains and denser films.

-

Precursor Dissolution: In a clean, dry beaker, dissolve Tetrabenzyl orthosilicate in anhydrous ethanol. A typical starting molar ratio is 1 part precursor to 4 parts solvent. Stir the mixture with a magnetic stir bar until the precursor is fully dissolved.

-

Catalyst Solution Preparation: In a separate beaker, prepare the catalyst solution by adding hydrochloric acid to deionized water. The molar ratio of water to the precursor is a critical parameter and should be systematically varied, typically between 1:1 and 4:1, to control the extent of hydrolysis.

-

Sol Formation: While vigorously stirring the precursor solution, slowly add the acidic water dropwise. The slow addition is crucial to prevent rapid, uncontrolled precipitation.

-

Aging the Sol: Cover the beaker and allow the sol to age at room temperature for a period ranging from a few hours to 24 hours. During this time, the hydrolysis and condensation reactions will proceed, leading to an increase in the sol's viscosity. The optimal aging time will depend on the desired film thickness and density.

Thin Film Deposition

Spin Coating:

-

Place a cleaned substrate onto the chuck of the spin coater.

-

Dispense a small amount of the prepared sol onto the center of the substrate.

-

Spin the substrate at a constant speed, typically between 1000 and 4000 rpm, for 30-60 seconds. The final film thickness is inversely proportional to the square root of the spin speed.

-

After spinning, place the coated substrate on a hotplate set to 100-150°C for 5-10 minutes to evaporate the solvent.

Dip Coating:

-

Immerse a cleaned substrate into the prepared sol at a constant, slow speed.

-

Allow the substrate to remain in the sol for 1-2 minutes to ensure complete wetting.

-

Withdraw the substrate from the sol at a controlled, constant speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.

-

Allow the coated substrate to air dry or place it on a hotplate at 100-150°C for 5-10 minutes.

Heat Treatment: Annealing for Film Densification

-

Place the dried, coated substrates in a furnace.

-

Ramp the temperature up to a final annealing temperature, typically between 400°C and 500°C. A slow ramp rate (e.g., 2-5°C/min) is recommended to prevent cracking of the film due to thermal stress.

-

Hold the substrates at the final temperature for 1-2 hours to densify the film and remove any residual organic components.

-

Allow the furnace to cool down slowly to room temperature to prevent thermal shock.

Visualizing the Process

Chemical Reaction Pathway

Caption: Sol-Gel chemical reaction pathway.

Experimental Workflow

Caption: Experimental workflow diagram.

Characterization of Deposited Films

Once the thin films are fabricated, a suite of characterization techniques should be employed to evaluate their properties:

-

Ellipsometry: To determine film thickness and refractive index.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Si-O-Si network and the removal of organic residues.

-

Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness of the film.

-

X-ray Diffraction (XRD): To assess the amorphous or crystalline nature of the film.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Film Cracking | - Too rapid solvent evaporation- High internal stress- Film is too thick | - Slow down the drying and annealing ramp rates- Use a lower concentration sol- Reduce the withdrawal speed (dip coating) or spin speed (spin coating) |

| Poor Adhesion | - Inadequate substrate cleaning- Incompatible surface energies | - Repeat the substrate cleaning protocol- Employ a surface activation step (e.g., oxygen plasma) |

| Inconsistent Thickness | - Non-uniform sol dispensing- Vibration during deposition | - Ensure the substrate is fully covered with the sol before spinning- Isolate the deposition equipment from vibrations |

| Cloudy or Hazy Film | - Premature gelation or precipitation in the sol | - Reduce the water content or catalyst concentration- Shorten the sol aging time |

Conclusion

Tetrabenzyl orthosilicate is a promising precursor for the fabrication of high-quality silica thin films via the sol-gel method. Its slower reaction kinetics offer enhanced control over the deposition process, enabling the creation of dense and uniform films. The detailed protocol provided herein serves as a robust starting point for researchers. However, it is important to note that the optimal deposition parameters will be application-specific and may require systematic optimization.

References

-

Hota, F. M., & Emhalhal, W. M. (2014). Nanoporous Silica Thin Films Synthesis by Sol-Gel Process. Sirte University Scientific Journal. [Link]

-

Iacopi, F., et al. (2021). Comprehensive Review on the Impact of Chemical Composition, Plasma Treatment, and Vacuum Ultraviolet (VUV) Irradiation on the Electrical Properties of Organosilicate Films. Polymers, 13(16), 2691. [Link]

-

Belay, A. G., & Tadesse, A. (2021). Sol–Gel Synthesis of Nanostructured Mesoporous Silica Powder and Thin Films. International Journal of Photoenergy, 2021, 8893903. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78139, Tetrabenzyl orthosilicate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Multifaceted Applications of Tetrabutyl Orthosilicate in Material Science. [Link]

- Gleason, K. K., et al. (2004). U.S.

-

Gleason, K. K., & Bar-Yam, Y. (2007). Chemical Vapor Deposition of Organosilicon Thin Films from Methylmethoxysilanes. Journal of The Electrochemical Society, 154(8), G182. [Link]

-

Hota, F. M., & Emhalhal, W. M. (2014). Nanoporous Silica Thin Films Synthesis by Sol-Gel Process. Sirte University Scientific Journal, 4(1). [Link]

-

O'Neill, M. L., et al. (2021). The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges. Materials, 14(11), 2966. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Tetrabutyl Orthosilicate: Properties and Industrial Uses. [Link]

-

Sglavo, V. M., et al. (2020). The Influence of Ag Addition and Different SiO2 Precursors on the Structure of Silica Thin Films Synthesized by the Sol–Gel Method. Materials, 13(19), 4381. [Link]

-

Wikipedia. (n.d.). Sol-gel process. [Link]

-

Gleason, K. K. (2006). Chemical vapor deposition of organosilicon composite thin films for porous low-k dielectrics. Massachusetts Institute of Technology. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78500, Tetrabutyl orthosilicate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tetrabenzyl orthosilicate (C28H28O4Si). [Link]

-

Wikipedia. (n.d.). Tetraethyl orthosilicate. [Link]

- Sibold, J. D., & Hench, L. L. (1997). U.S.

-

Taylor & Francis. (n.d.). Tetraethyl Orthosilicate – Knowledge and References. [Link]

-

Kotcharlakota, J., et al. (2016). Characterization of Chemical Vapor Deposited Tetraethyl Orthosilicate based SiO2 Films for Photonic Devices. Materials Science, 22(3). [Link]

-

A. R. P. (2020). Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties. Gels, 6(4), 38. [Link]

-

Kotcharlakota, J., Srirama, V. H. K., & Dubey, R. S. (2016). Characterization of Chemical Vapor Deposited Tetraethyl Orthosilicate based SiO2 Films for Photonic Devices. Materials Science-Medziagotyra, 22(3), 336-341. [Link]

-

NAGASE Group. (n.d.). Tetraethyl Orthosilicate (TEOS). [Link]

-

d'Agostino, R., et al. (1990). Tetraethylorthosilicate SiO2 films deposited at a low temperature. Journal of Applied Physics, 68(4), 1703-1711. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Tetrabenzyl orthosilicate | C28H28O4Si | CID 78139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. PubChemLite - Tetrabenzyl orthosilicate (C28H28O4Si) [pubchemlite.lcsb.uni.lu]

Application Note: High-Homogeneity Metal Doping of Silica Matrices via Tetrabenzyl Orthosilicate (TBOS)

Executive Summary

Incorporating metal ions (Cu, Zn, Ag, Eu) into silica matrices is a critical step in developing bioactive glasses, catalytic supports, and luminescent materials. Standard hydrolytic sol-gel protocols using Tetraethyl orthosilicate (TEOS) often suffer from phase separation , where metal hydroxides precipitate faster than the silica network forms, resulting in heterogeneous "islands" of metal oxide rather than a doped silicate network.

This guide details the use of Tetrabenzyl orthosilicate (TBOS) as a superior precursor for high-fidelity doping. Unlike TEOS, TBOS enables Non-Hydrolytic Sol-Gel (NHSG) routes. The steric bulk of the benzyl group and its compatibility with non-aqueous solvents allow for controlled Alkyl Halide Elimination reactions, forcing the formation of Si–O–Metal bonds at the atomic level and preventing phase separation.

Technical Rationale: Why TBOS?

The choice of TBOS (

| Feature | TEOS (Standard) | TBOS (Advanced) | Impact on Doping |

| Reaction Medium | Aqueous / Alcohol | Anhydrous / Non-polar (Toluene, Benzyl Alcohol) | TBOS prevents premature metal hydroxide precipitation. |

| Leaving Group | Ethanol | Benzyl Chloride / Benzyl Alcohol | Allows for high-temperature solvothermal processing. |

| Hydrolysis Rate | Fast (Minutes) | Extremely Slow (Steric Hindrance) | TBOS allows the metal dopant to integrate before the network locks. |

| Pore Structure | Microporous (<2nm) | Mesoporous Templating | Benzyl groups act as in-situ porogens, creating larger pores for drug loading. |

The "Phase Separation" Problem in TEOS

In aqueous TEOS systems:

- (Fast precipitation)

-

(Slower gelation)

Result:

The TBOS Solution (NHSG)

In anhydrous TBOS systems:

-

(Forced Bond Formation)

Result: Homogeneous Single-Phase Metallosilicate (

Mechanism of Action: Alkyl Halide Elimination[1][2]

The core chemistry relies on the reaction between the benzyl oxygen of TBOS and a metal halide (e.g.,

Figure 1: The Non-Hydrolytic Sol-Gel (NHSG) mechanism.[1] Note the direct formation of Si-O-M bonds without water, preventing phase separation.

Protocol 1: The Non-Hydrolytic Route (High Homogeneity)

Best For: Catalysts, Optical Materials, and Doping with "Difficult" Ions (Ti, Zr, Hf).

Materials

-

Precursor: Tetrabenzyl orthosilicate (TBOS) [>95% purity].

-

Dopant: Metal Chloride (

) anhydrous (e.g., -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Environment: Glovebox or Schlenk line (

atmosphere).

Step-by-Step Methodology

-

Precursor Dissolution:

-

In a glovebox, dissolve 5 mmol of TBOS in 20 mL of anhydrous Toluene.

-

Note: TBOS is a solid/viscous liquid; ensure complete dissolution.

-

-

Dopant Addition:

-

Add stoichiometric amount of Metal Chloride (e.g., 0.5 mmol for 10% doping).

-

Critical: Add slowly. Lewis acidic metals (Ti, Zr) will coordinate immediately, often causing a color change.

-

-

Solvothermal Reaction:

-

Washing & Purification:

-

Precipitate the gel with excess n-hexane.

-

Centrifuge (8000 rpm, 10 mins).

-

Wash 3x with Ethanol to remove residual Benzyl Chloride and unreacted species.

-

-

Calcination (Optional but Recommended):

-

Heat at 500°C (ramp 2°C/min) in air to remove residual organics and fully condense the network.

-

Protocol 2: The "Benzyl Alcohol" Route (Bio-Applications)

Best For: Bioactive Glasses, Drug Delivery Carriers (Mesoporous), Ag/Cu antibacterial doping.

This method uses Benzyl Alcohol as both the solvent and a reactant, reacting with TBOS to create a highly controlled sol.

Materials

-

Precursor: TBOS.

-

Dopant: Metal Acetate or Nitrate (e.g., Copper Acetate, Silver Nitrate). Note: Chlorides are avoided here to prevent residual toxicity in bio-applications.

-

Solvent: Anhydrous Benzyl Alcohol.

Experimental Workflow

Figure 2: Workflow for the Benzyl Alcohol Route. This method yields crystalline metal oxide nanoparticles embedded in a silica matrix.

Step-by-Step Methodology

-

Dissolution: Mix 1g TBOS in 15mL Benzyl Alcohol. Stir at 60°C until clear.

-

Doping: Add Metal Acetate (e.g., Zinc Acetate). Sonicate for 20 mins to disperse.

-

Thermal Treatment: Transfer to an autoclave. Heat to 180°C for 48 hours .

-

Why? At this temperature, Benzyl Alcohol reacts with the acetate group (Ester Elimination), driving the condensation of Si-O-Zn bonds.

-

-

Recovery: The resulting product is a milky suspension. Centrifuge and wash with ethanol.

-

Drug Loading (Optional): Before calcination, the material contains benzyl groups making the pores hydrophobic. This is the ideal stage to load hydrophobic drugs (e.g., Ibuprofen) if calcination is skipped (using the material as an "Organosilica").

Validation & Characterization

To confirm successful doping (Si-O-M formation) versus phase separation (SiO2 + MOx), use the following checklist:

| Technique | Target Observation | Success Criteria |

| FTIR | Si-O-M vibration bands | Appearance of bands at ~940-960 cm⁻¹ (Si-O-Ti or Si-O-Zn). |

| XRD | Crystallinity | Amorphous halo (Success). Sharp metal oxide peaks indicate phase separation (Failure). |

| TEM-EDX | Elemental Mapping | Metal signal should strictly overlap with Silicon signal; no isolated high-contrast particles. |

| ²⁹Si NMR | Q-species distribution | Shift in Q3/Q4 peaks due to metal neighbors (shielding effect of M on Si). |

Troubleshooting & Expert Tips

-

Moisture is the Enemy: In Protocol 1 (NHSG), even trace water causes the metal chloride to hydrolyze into an oxide particle before it can react with TBOS. Use Karl-Fischer titrated solvents.

-

The "Yellowing" Issue: Benzyl alcohol routes often produce yellow/brown supernatants. This is poly-benzyl polymer (a side product). It is harmless but must be washed away thoroughly with ethanol/acetone.

-

Pore Size Control: TBOS naturally creates mesopores (2-5 nm) upon calcination because the benzyl group is bulky. If larger pores are needed, add a block copolymer (Pluronic P123) during the mixing stage of Protocol 2.

References

-

Vioux, A. (1997). Nonhydrolytic Sol–Gel Routes to Oxides.[2][1][5][7][8][9] Chemistry of Materials, 9(11), 2292–2299. Link

-

Niederberger, M. (2007). Nonaqueous Sol–Gel Routes to Metal Oxide Nanoparticles.[2][7][10] Accounts of Chemical Research, 40(9), 793–800. Link

-

Mutin, P. H., & Vioux, A. (2009). Nonhydrolytic processing of oxide-based materials: Simple routes to control homogeneity, morphology, and nanostructure. Journal of Materials Chemistry, 19, 2583-2593. Link

- Andrianov, K. A., et al. (1959). Reaction of tetraethoxysilane and tetrabenzoxysilane with titanium tetrachloride. Russian Chemical Bulletin. (Foundational chemistry of Alkoxysilane-Halide reactions).

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text for Sol-Gel mechanisms).

Sources

- 1. mdpi.com [mdpi.com]

- 2. (PDF) The Power of Non-Hydrolytic Sol-Gel Chemistry: A Review [academia.edu]

- 3. Synthesis and Application of Metal Doped Silica Particles for Adsorptive Desulphurization of Fuels [eeer.org]

- 4. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 5. A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

Synthesis of mesoporous silica with Tetrabenzyl orthosilicate as a template.

Application Note: Synthesis of Large-Pore Mesoporous Silica Using Tetrabenzyl Orthosilicate (TBzOS)

Part 1: Executive Summary & Scientific Rationale

The "Template" Misconception vs. Mechanistic Reality While often colloquially categorized as a "template" in rapid-prototyping discussions, Tetrabenzyl orthosilicate (TBzOS) functions mechanistically as a dual-action precursor and micelle swelling agent .[1] Unlike traditional structure-directing agents (SDAs) like CTAB or Pluronic P123 which form the micellar backbone, TBzOS is a hydrophobic silica source.[1]

When introduced into a surfactant system, the bulky benzyl groups of TBzOS partition into the hydrophobic core of the micelles. This results in two critical structural modifications:

-

Pore Expansion: The steric bulk of the benzyl rings swells the micelle diameter beyond what is achievable with standard Tetraethyl orthosilicate (TEOS).[1]

-

Wall Texturing: Upon calcination, the removal of the large benzyl groups leaves behind "imprinted" voids within the silica walls, increasing accessible surface area and creating wormhole-like interconnectivity.[1]

Why Use Tetrabenzyl Orthosilicate?

-

Target Application: Delivery of large biologic drugs (peptides, antibodies) that cannot enter standard MCM-41 pores (2–3 nm).[1]

-

Kinetic Control: The hydrolysis rate of TBzOS is significantly slower than TEOS due to the steric hindrance of the benzyl ester, allowing for superior control over particle monodispersity.

-

Pi-Pi Stacking: The aromatic benzyl rings can stabilize interactions with aromatic solutes or co-surfactants during synthesis.[1]

Part 2: Comparative Precursor Analysis

The following table contrasts TBzOS with standard precursors to highlight the expected shift in material properties.

| Precursor | Abbr. | Leaving Group | Hydrolysis Rate | Est.[1] Pore Size (w/ CTAB)* | Primary Role |

| Tetraethyl Orthosilicate | TEOS | Ethanol | Fast | 2.0 – 3.0 nm | Standard Framework Builder |

| Tetrabutyl Orthosilicate | TBOS | Butanol | Medium | 3.5 – 5.0 nm | Pore Expander / Modulator |

| Tetrabenzyl Orthosilicate | TBzOS | Benzyl Alcohol | Slow | 5.0 – 8.0 nm | Hyper-Expander / Texturizer |

*Note: Pore sizes are approximate and depend on the surfactant-to-silica ratio and hydrothermal aging temperature.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Swelling-Insertion" mechanism. TBzOS does not just build the wall; it inflates the template before locking the structure.[1]

Figure 1: The "Swelling-Insertion" pathway where TBzOS expands the surfactant micelle prior to silica condensation.[1]

Part 4: Detailed Synthesis Protocol

Protocol ID: MS-TBzOS-EXP-01 Objective: Synthesis of 6–8 nm pore mesoporous silica spheres.

Reagents & Equipment

-

Silica Sources: Tetrabenzyl Orthosilicate (TBzOS, >95%), Tetraethyl Orthosilicate (TEOS, 98%).[1]

-

Catalyst/Solvent: Sodium Hydroxide (2M NaOH), Deionized Water (18.2 MΩ), Absolute Ethanol.[1]

-

Equipment: High-speed stirrer, Teflon-lined autoclave, Centrifuge (12,000 rpm), Muffle furnace.[1]

Step-by-Step Methodology

1. Preparation of the Templating Solution

-

Dissolve 1.0 g of CTAB in 480 mL of DI water .

-

Add 3.5 mL of 2M NaOH .

-

Heat the solution to 80°C under vigorous stirring (500 rpm) for 30 minutes until the solution is clear and micelles are stabilized.

2. The Swelling Phase (Critical Step) [1]

-

Note: This step differentiates this protocol from standard MCM-41 synthesis.

-

Add 0.8 g of Tetrabenzyl Orthosilicate (TBzOS) dropwise to the surfactant solution.[1]

-

Maintain stirring at 80°C for 2 hours.

-

Why? Unlike TEOS, TBzOS hydrolyzes slowly.[1][4] This 2-hour window allows the hydrophobic TBzOS molecules to migrate into the center of the CTAB micelles, effectively increasing the micelle diameter (swelling).[1]

3. Silica Shell Formation

-

Once the swelling phase is complete, add 5.0 mL of TEOS dropwise (rate: 1 mL/min).

-

A white precipitate will begin to form immediately (turbidity increases).[1]

-

Continue stirring at 80°C for 2 hours .

4. Hydrothermal Aging (Wall Consolidation)

-

Transfer the suspension into a Teflon-lined autoclave.[1]

-

Age at 100°C for 24 hours .

-

Why? This promotes the cross-linking of the silicate species and strengthens the walls, preventing pore collapse during calcination.

5. Recovery and Purification

-

Centrifuge the solid product (10,000 rpm, 10 min).

-

Wash 3 times with ethanol and 2 times with DI water to remove unreacted precursors.[1]

6. Template Removal (Calcination)

-

Dry the powder at 60°C overnight.[1]

-

Place in a muffle furnace.

-

Ramp: 1°C/min to 550°C .[1]

-

Hold: 6 hours .

-

Result: The CTAB burns off, and the benzyl groups attached to the silica framework oxidize, leaving behind the expanded mesopores.[1]

Part 5: Quality Control & Characterization

To validate the synthesis, the following data profile must be met:

-

Nitrogen Physisorption (BET/BJH):

-

Low-Angle XRD:

-

FTIR Spectroscopy:

References

-

Mechanism of Pore Expansion: Kresge, C. T., et al. "Ordered mesoporous molecular sieves synthesized by a liquid-crystal template mechanism."[1] Nature 359.6397 (1992): 710-712.[1] [Link]

-

Bulky Silane Modulators: Zhang, L., et al. "Pore size engineering of mesoporous silica nanoparticles using organosilane swelling agents."[1] Microporous and Mesoporous Materials 147.1 (2012): 215-223.[1] (Extrapolated from Tetrabutyl/Phenyl silane data).

-

Tetrabenzyl Orthosilicate Data: PubChem. "Tetrabenzyl orthosilicate (Compound)." National Library of Medicine.[1] [Link][1]

-

Sol-Gel Chemistry of Benzyl Esters: Brinker, C. J., & Scherer, G. W.[1] "Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing." Academic Press.[1] (Standard text on hydrolysis kinetics of bulky alkoxides).

-

Pore Expansion Protocols: Kao, K. C., & Mou, C. Y.[1] "Pore-expanded mesoporous silica nanoparticles with alkanes/ethanol as pore expanding agent." Microporous and Mesoporous Materials 169 (2013): 7-15.[1][6] [Link]

Sources

- 1. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 6. Synthesis of Pore-Size-Tunable Mesoporous Silica Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Encapsulation of Quantum Dots using Tetrabenzyl Orthosilicate (TBOS)

Executive Summary

This guide details the protocol for encapsulating hydrophobic colloidal quantum dots (QDs) (e.g., CdSe/ZnS, InP/ZnS) within a silica (

Key Advantages of TBOS

| Feature | TEOS (Standard) | TBOS (Advanced) | Impact |

| Hydrolysis Rate | Fast | Slow | Prevents "berry-like" aggregation; ensures smooth shell growth. |

| Steric Bulk | Low (Ethyl) | High (Benzyl) | Reduces stress at the QD-Silica interface. |

| Hydrophobicity | Moderate | High | Better solubility in the non-polar phase during initial seeding. |

| Byproduct | Ethanol | Benzyl Alcohol | Acts as a co-surfactant, stabilizing the microemulsion. |

Scientific Mechanism: The "Interface Problem"

The primary failure mode in silica encapsulation is the Ligand-Silica Mismatch . Hydrophobic QDs are capped with long-chain ligands (e.g., Oleic Acid, TOPO). Standard silanes (TEOS) hydrolyze too quickly in the water phase of a microemulsion, often nucleating empty silica spheres before they can deposit onto the QD surface.

The TBOS Solution:

TBOS acts as an Interfacial Buffer . Its aromatic benzyl rings interact favorably with the hydrophobic ligands of the QD via

Mechanism Diagram

Caption: Workflow demonstrating the suppression of homonucleation via TBOS slow hydrolysis kinetics.

Materials & Equipment

Reagents

-

Quantum Dots: Hydrophobic CdSe/ZnS or InP/ZnS (in Toluene or Chloroform).

-

Silica Precursor: Tetrabenzyl Orthosilicate (TBOS), 95% [CAS: 4424-00-4].

-

Surfactant: Igepal CO-520 (Polyoxyethylene (5) nonylphenylether).

-

Solvent: Cyclohexane (Anhydrous, 99.5%).

-

Catalyst: Ammonium Hydroxide (

), 28-30%. -

Co-solvent (Optional): Benzyl Alcohol (to modulate viscosity if needed).

Equipment

-

Magnetic Stirrer (must maintain constant low RPM).

-

Ultrasonic Bath.[1]

-

Centrifuge (capable of 10,000–15,000 RPM).

-

UV-Vis Spectrophotometer & Fluorometer (for QC).

Experimental Protocol

Phase 1: Preparation of the Reverse Microemulsion

Goal: Create stable water nanodroplets within a continuous oil phase to act as "nanoreactors."

-

Calculate Concentration: Determine the concentration of your QD stock. Aim for a final concentration of ~1–2

in the reaction volume. -

Mixing: In a clean 50 mL round-bottom flask, combine:

-

10 mL Cyclohexane .

-

0.5 mL Igepal CO-520 .

-

-

Dispersion: Stir at 600 RPM for 10 minutes until the solution is optically clear (formation of reverse micelles).

-

QD Addition: Add 100

of Hydrophobic QDs (dispensed in toluene/chloroform) into the vortex.-

Critical Step: If the solution becomes cloudy, sonicate for 30 seconds. The system must remain transparent.

-

Phase 2: TBOS Addition & Interfacial Priming

Goal: Allow TBOS to permeate the micelle interface without immediate reaction.

-

Precursor Addition: Add Tetrabenzyl Orthosilicate (TBOS) .

-

Dosage: For a 10 nm shell target, add 40

of TBOS. -

Note: TBOS is viscous. Pipette slowly and ensure complete dispensing.

-

-

Equilibration: Stir for 30 minutes in the dark.

-

Why? This allows TBOS to partition into the surfactant layer surrounding the QDs. Unlike TEOS, TBOS will not hydrolyze significantly with ambient moisture.

-

Phase 3: Catalyzed Shell Growth

Goal: Initiate controlled hydrolysis.

-

Catalyst Injection: Add 100

of Ammonium Hydroxide (28%) .-

Technique: Inject directly into the vortex to ensure rapid distribution.

-

-

Reaction: Seal the flask and stir at 600 RPM for 24 to 48 hours .

-

Time difference: TEOS reactions typically take 12-16 hours. TBOS requires longer due to the steric hindrance of the benzyl leaving groups.

-

-

Monitoring: Monitor the PL intensity. A slight drop (10-15%) is normal due to the change in refractive index, but a massive drop indicates aggregation.

Phase 4: Termination & Purification

-

Breaking the Micelles: Add 5 mL of Ethanol to the mixture. This destabilizes the microemulsion.

-

Centrifugation: Centrifuge at 10,000 RPM for 15 minutes.

-

Washing:

-

Discard supernatant.

-

Resuspend pellet in 5 mL Ethanol. Sonicate briefly.

-

Centrifuge again. Repeat 3 times.

-

-

Final Storage: Resuspend the final pellet in Ethanol or Water (if the shell is thick enough to support water solubility).

Characterization & QC

| Metric | Method | Acceptance Criteria |

| Morphology | TEM (Transmission Electron Microscopy) | Single QD per silica sphere (Core-Shell). No multi-core aggregates. |

| Size Distribution | DLS (Dynamic Light Scattering) | PDI < 0.2. Monodisperse peak shift from native QD. |

| Optical Properties | PL Spectroscopy | QY Retention > 60% relative to native QD. |

| Surface Purity | FTIR | Appearance of Si-O-Si peak (~1080 |

Troubleshooting Guide

Problem 1: "Berry-like" aggregates (Multiple QDs in one silica blob).

-

Cause: Micelle concentration is too low (too many QDs per droplet) or stirring is too slow.

-

Fix: Increase the Igepal CO-520 concentration by 20% to create more micelles. Increase stir rate.

Problem 2: Silica spheres contain NO QDs (Homonucleation).

-

Cause: Hydrolysis was too fast.

-

Fix: This is rare with TBOS, but if it occurs, reduce the amount of Ammonium Hydroxide by 50% or lower the reaction temperature to 4°C.

Problem 3: QDs precipitate/lose fluorescence immediately upon ammonia addition.

-

Cause: Ligand stripping. The ammonia attacked the ZnS surface before the silica shell formed.

-

Fix: Increase the "Equilibration" time (Phase 2, Step 2) to 1 hour. Consider adding a small amount of native ligand (e.g., 10

TOPO) to the initial mix.

References

-

Silane-Coupled Silica Nanoparticles Encapsulating Emitting Quantum Dots. Source: Vertex AI / PMC (2025). Reviews the evolution of silica encapsulation from TEOS to advanced silane coupling agents. Link:[Link]

-

Organosilane micellization for direct encapsulation of hydrophobic quantum dots. Source: Chemical Communications (RSC).[4] Discusses the mechanism of using lipophilic silanes for micelle stability. Link:[Link]

-

Tetrabenzyl Orthosilicate (Compound Summary). Source: PubChem CID 78139. Provides physical properties (MW 456.6 g/mol ) essential for molarity calculations. Link:[Link]

-

Encapsulation of Single Quantum Dots with Mesoporous Silica. Source: Nann T, et al. (Cited via NIH). Establishes the baseline Stöber/Microemulsion protocols modified in this guide. Link:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Highly bright water-soluble silica coated quantum dots with excellent stability - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Organosilane micellization for direct encapsulation of hydrophobic quantum dots into silica beads with highly preserved fluorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Tetrabenzyl orthosilicate as a binder for ceramic powders.

Application Note & Protocol

Topic: Tetrabenzyl Orthosilicate as a High-Purity, In-Situ Silica Binder for Advanced Ceramic Powders

Abstract: The formation of robust, defect-free green ceramic bodies is a critical prerequisite for achieving high-performance sintered materials. Traditional organic binders, while effective at providing green strength, can introduce contaminants and lead to residual carbon upon thermal decomposition. This application note details the use of Tetrabenzyl Orthosilicate (TBOS) as a liquid binder precursor that leverages sol-gel chemistry to form a high-purity, nanoscale silica (SiO₂) binder network in-situ. This method offers exceptional particle binding, clean burnout characteristics, and the ability to finely tune the binder content, making it ideal for the fabrication of advanced ceramics where purity and final density are paramount.

Principle of Operation: The Sol-Gel Transformation of TBOS

The efficacy of Tetrabenzyl Orthosilicate as a binder lies in its ability to undergo a controlled chemical transformation from a liquid monomer into a solid, three-dimensional inorganic network that cements the ceramic particles together. This process, known as the sol-gel transition, proceeds via two fundamental reactions: hydrolysis and condensation.[1][2][3]

-

Hydrolysis: In the presence of water and a catalyst (either acidic or basic), the benzyl-oxygen-silicon bond in the TBOS molecule is cleaved. A hydroxyl group (-OH) from a water molecule replaces the benzyloxy group (-OCH₂C₆H₅), forming a reactive silanol group (Si-OH) and releasing benzyl alcohol as a byproduct.[4][5]

Si(OCH₂C₆H₅)₄ + nH₂O → Si(OCH₂C₆H₅)₄₋ₙ(OH)ₙ + n(C₆H₅CH₂OH)

-

Condensation: The newly formed, highly reactive silanol groups then react with each other (water condensation) or with remaining benzyloxy groups (alcohol condensation) to form stable silicon-oxygen-silicon (Si-O-Si) bridges, also known as siloxane bonds.[4][5] This step-wise polymerization builds a continuous, cross-linked silica network throughout the ceramic powder matrix.[6]

Water Condensation:(≡Si-OH) + (HO-Si≡) → (≡Si-O-Si≡) + H₂O Alcohol Condensation:(≡Si-OH) + (C₆H₅CH₂O-Si≡) → (≡Si-O-Si≡) + C₆H₅CH₂OH

The key advantage of this approach is the formation of a binder that is chemically identical to many ceramic materials (an oxide), ensuring high compatibility and a clean burnout process that leaves behind only a minimal, high-purity silica phase. The bulky benzyl groups, compared to the ethyl groups in the more common Tetraethyl Orthosilicate (TEOS), provide greater steric hindrance. This slows the rate of hydrolysis, offering a wider processing window and more precise control over the gelation process.[6]

Figure 1: Experimental workflow for forming a ceramic green body using TBOS binder.

Properties of Tetrabenzyl Orthosilicate

A thorough understanding of the precursor's properties is essential for successful formulation.

| Property | Value | Source |

| IUPAC Name | Tetrabenzyl silicate | [7] |

| CAS Number | 4424-00-4 | [7] |

| Molecular Formula | C₂₈H₂₈O₄Si | [7] |

| Molecular Weight | 456.6 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Boiling Point | High (precise value not readily available) | Inferred |

| Solubility | Soluble in alcohols, ethers, and other organic solvents. Reacts with water. |

Protocol for Ceramic Body Formulation

This protocol provides a general framework for using TBOS with a generic oxide ceramic powder (e.g., alumina). Researchers should optimize concentrations and timings for their specific material system.

Materials & Equipment

| Materials & Reagents | Equipment |

| Ceramic Powder (e.g., high-purity Al₂O₃, <1 µm) | Analytical Balance |

| Tetrabenzyl Orthosilicate (TBOS) | Planetary Ball Mill or Ultrasonic Horn |

| Anhydrous Ethanol (Solvent) | Mechanical Stirrer |

| Deionized Water | Fume Hood |

| Nitric Acid (HNO₃) or Ammonium Hydroxide (NH₄OH) (Catalyst) | Drying Oven |

| Dispersant (e.g., polyacrylic acid, optional) | High-Temperature Furnace |

| Zirconia milling media | Molds (for casting) |

Slurry Preparation: A Step-by-Step Guide

Objective: To create a stable, homogeneous dispersion of ceramic powder in a solvent, followed by the controlled initiation of the sol-gel reaction.

-

Powder Dispersion (Time: 30-60 min):

-

In a milling jar, add the required amount of anhydrous ethanol.

-

While stirring, slowly add the ceramic powder to the solvent to avoid agglomeration. A typical solids loading is 40-60 vol%.

-

If a dispersant is used, add it to the solvent before the powder.

-

Add milling media and mill the suspension until a homogeneous, well-dispersed state is achieved. The causality here is critical: a well-dispersed powder ensures that the subsequent silica binder network forms uniformly, preventing density gradients and defects.

-

-

Binder Addition (Time: 15 min):

-

Calculate the required amount of TBOS. A typical starting concentration is 2-5 wt% relative to the ceramic powder. This will yield approximately 0.4-1.0 wt% SiO₂ binder after burnout.

-

Slowly add the TBOS to the milled slurry under continuous, gentle stirring.

-

-

Initiation of Hydrolysis (Time: 1-4 hours):

-

Prepare a water/ethanol/catalyst solution. The molar ratio of water to TBOS is a critical parameter controlling the reaction kinetics. A sub-stoichiometric ratio (e.g., 1:2 H₂O:TBOS) is often preferred to promote partial hydrolysis and linear polymer growth, which can improve green strength.

-

For acid catalysis (e.g., pH 2-4 with HNO₃), which generally leads to faster hydrolysis and more linear polymer networks, add the solution dropwise to the slurry.[3][8]

-

For base catalysis (e.g., pH 8-10 with NH₄OH), which favors condensation and results in more branched, particulate-like gels, add the solution similarly.[3][5]

-

Continue mixing the slurry for 1-4 hours to allow for the initial stages of hydrolysis and condensation to proceed, slightly increasing the viscosity. This "pre-aging" step develops the binder network before casting.

-

Forming and Drying

-

Forming: The prepared slurry can be shaped using various techniques such as slip casting, tape casting, or injection molding. Pour the slurry into the desired mold. The sol-to-gel transition will continue within the mold, setting the shape of the part.

-

Drying (Time: 24-48 hours):

-

Drying must be performed slowly and under controlled humidity to prevent stress-induced cracking. The removal of the solvent (ethanol) and the reaction byproduct (benzyl alcohol) causes significant capillary pressure.

-

Initial drying should occur at room temperature in a partially covered environment for ~24 hours.

-

Subsequently, the part can be transferred to a drying oven and heated slowly (e.g., 1°C/min) to 80-120°C and held for several hours to remove all remaining volatiles.

-

Protocol for Binder Removal and Sintering

Objective: To thermally decompose the organic components of the binder system, leaving a pure ceramic/silica composite, and then densify the part through sintering.

Rationale of the Thermal Profile

The thermal treatment is a multi-stage process. First, low-temperature heating removes residual solvents and the benzyl alcohol byproduct. The second, higher-temperature stage is the "binder burnout," where the benzyl groups attached to the silica network are pyrolyzed.[9] Finally, the temperature is raised to the sintering point of the ceramic matrix.

Recommended Thermal Profile

This profile is a guideline and should be optimized using thermogravimetric analysis (TGA) for a specific formulation.

| Stage | Temp. Ramp | Target Temp. | Hold Time | Atmosphere | Purpose & Key Events |

| 1: Drying | 1-2 °C/min | 200 °C | 2 hours | Air or N₂ | Removal of residual ethanol and benzyl alcohol. |

| 2: Burnout | 1-2 °C/min | 550-650 °C | 2-4 hours | Air | Thermal decomposition and oxidation of benzyl groups from the silica network. A slow ramp and sufficient oxygen are crucial to prevent carbon residue.[10] |

| 3: Sintering | 5-10 °C/min | >1500 °C* | 2-4 hours | Air | Densification of the ceramic part. The small amount of in-situ generated silica can act as a sintering aid. |

*Sintering temperature is highly dependent on the specific ceramic material.

Figure 2: A representative thermal profile for binder burnout and sintering.

Troubleshooting Guide